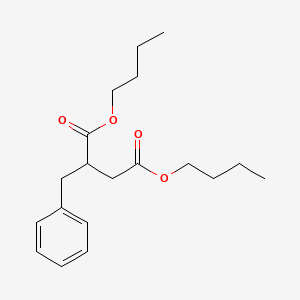

Dibutyl 2-benzylbutanedioate

Description

Dibutyl 2-benzylbutanedioate is a synthetic diester derived from butanedioic acid (succinic acid) substituted with a benzyl group at the 2-position, esterified with two butyl groups. Esters of this class are widely used as plasticizers, solvents, or intermediates in organic synthesis due to their ability to modify polymer flexibility and solubility .

Properties

CAS No. |

5859-31-4 |

|---|---|

Molecular Formula |

C19H28O4 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

dibutyl 2-benzylbutanedioate |

InChI |

InChI=1S/C19H28O4/c1-3-5-12-22-18(20)15-17(19(21)23-13-6-4-2)14-16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |

InChI Key |

ABBSPQUJXDQRPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl 2-benzylbutanedioate can be synthesized through the esterification of butanedioic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Butanedioic acid+Benzyl alcoholH2SO4Dibutyl 2-benzylbutanedioate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Hydrolysis

-

Acidic Conditions : Esters hydrolyze to carboxylic acids and alcohols in acidic environments (e.g., H₃O⁺).

-

Basic Conditions : Saponification with strong bases (e.g., NaOH) yields carboxylate salts and alcohols.

Note: While dibutyl ether is cleaved by strong acids like HI/HBr , analogous ester hydrolysis data for Dibutyl 2-benzylbutanedioate is absent in the provided sources.

Transesterification

Esters can react with alcohols to exchange alcohol groups, catalyzed by acids or bases. For example:

Nucleophilic Substitution

Esters may react with nucleophiles (e.g., Grignard reagents, amines) under specific conditions, though steric hindrance in bulky esters like this compound could limit reactivity.

3. Structural Considerations

The compound’s 2-benzylbutanedioate backbone introduces steric bulk and aromatic substituents, which may influence reaction rates and selectivities. For example, the benzyl group could stabilize intermediates during hydrolysis or act as a directing group in substitution reactions.

4. Limitations in Available Data

-

No direct experimental data or reaction mechanisms for this compound were found in the provided sources.

-

Related compounds like dibutyl ether and dibutyl phthalate exhibit cleavage under strong acids, but these are structurally distinct.

-

PubChem entries for similar compounds (e.g., Diheptyl 2-benzylbutanedioate) lack reaction details.

5. Recommendations for Future Research

-

Kinetic Studies : Investigate hydrolysis rates under acidic/basic conditions.

-

Catalytic Methods : Explore transesterification with various alcohols and catalysts.

-

Nucleophilic Substitution : Test reactions with Grignard reagents or amines to assess reactivity.

Note: The absence of direct experimental data in the provided sources necessitates this theoretical analysis. For authoritative reaction details, peer-reviewed studies or specialized chemical databases (e.g., Reaxys, SciFinder) should be consulted.

Scientific Research Applications

Chemistry: Dibutyl 2-benzylbutanedioate is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the mechanisms of esterases and lipases.

Medicine: While not directly used as a drug, this compound can be employed in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of plasticizers, which are additives that increase the plasticity of materials. It is also used in the manufacture of coatings, adhesives, and other polymer-based products.

Mechanism of Action

Mechanism of Action: The mechanism by which dibutyl 2-benzylbutanedioate exerts its effects depends on the specific application. In enzymatic reactions, the compound acts as a substrate that binds to the active site of the enzyme, facilitating the catalytic process. The ester bond is hydrolyzed, releasing the corresponding alcohol and acid.

Molecular Targets and Pathways: In biological systems, the primary targets are esterases and lipases, which catalyze the hydrolysis of ester bonds. The pathways involved include the enzymatic breakdown of the ester into its constituent alcohol and acid, which can then participate in further metabolic processes.

Comparison with Similar Compounds

Gaps and Recommendations :

- Empirical data for this compound are lacking; future studies should prioritize biodegradation assays and ecotoxicological profiling.

- Regulatory frameworks should consider structural analogs to assign precautionary classifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.